molecular formula C18H18N2O2S B2546713 3-Benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one CAS No. 692267-75-7

3-Benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one

Cat. No. B2546713
CAS RN: 692267-75-7
M. Wt: 326.41
InChI Key: CJLAHZVRKIWWQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiazolidine motifs, which include the compound you’re asking about, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . These compounds containing heteroatoms show significant changes in the cyclic molecular structure due to the non-common electron pairs and the negative electron difference between the heteroatoms and the carbon .


Chemical Reactions Analysis

The chemical reactions involving these compounds are quite complex. For instance, new derivatives of thiazolidine-2,4-dione and 1-H-imidazole were prepared using imidazole aldehydes in ethanol as a solvent . The products were obtained in reasonable yields and great purity .

Future Directions

The future directions in the study of these compounds involve developing multifunctional drugs and improving their activity . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

3-benzyl-1-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-2-22-16-10-8-15(9-11-16)19-13-17(21)20(18(19)23)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLAHZVRKIWWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(=O)N(C2=S)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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